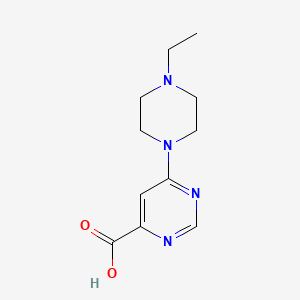
6-(4-Ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid
Overview
Description
The compound “6-(4-Ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid” is a versatile material used in scientific research1. Its unique structure enables its application in various fields, including drug discovery, medicinal chemistry, and organic synthesis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6-(4-Ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid”. However, pyrimidine synthesis is a well-studied field, and there are many methods available for the synthesis of pyrimidine derivatives2.Molecular Structure Analysis
The exact molecular structure of “6-(4-Ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid” is not available in the search results. However, it’s known that this compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms1.Chemical Reactions Analysis
Specific chemical reactions involving “6-(4-Ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid” are not available in the search results. However, pyrimidine derivatives are known to participate in a variety of chemical reactions, depending on their substitution patterns2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “6-(4-Ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid” are not available in the search results.Scientific Research Applications
Anticancer and Anti-inflammatory Properties
- A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, which were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential applications in cancer and inflammation treatments (Rahmouni et al., 2016).
Antitubercular Activity
- Vavaiya et al. (2022) reported the synthesis of pyrimidine-pyrazole hybrid motifs with significant activity against Mycobacterium tuberculosis, showcasing its potential in combating tuberculosis (Vavaiya et al., 2022).
- Another study by the same group in the same year further explored homopiperazine-pyrimidine-pyrazole hybrids with antitubercular properties, emphasizing the compound's relevance in tuberculosis research (Vavaiya et al., 2022).
Imaging and Neuroinflammation
- Wang et al. (2018) focused on the synthesis of a derivative for potential use in PET imaging for IRAK4 enzyme in neuroinflammation, highlighting its application in neurological research and diagnostics (Wang et al., 2018).
Histamine H4 Receptor Ligand Development
- Altenbach et al. (2008) conducted a study on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating potential applications in anti-inflammatory and pain management (Altenbach et al., 2008).
Nonlinear Optical Properties
- Research by Hussain et al. (2020) explored thiopyrimidine derivatives for their nonlinear optical properties, suggesting their use in optoelectronic applications (Hussain et al., 2020).
Safety And Hazards
Specific safety and hazard information for “6-(4-Ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid” is not available in the search results. However, it’s always important to handle chemical compounds with appropriate safety precautions.
Future Directions
The future directions for research on “6-(4-Ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid” are not specified in the search results. However, given its potential applications in drug discovery and medicinal chemistry, further research could focus on exploring its biological activity and developing new synthetic methods1.
properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-2-14-3-5-15(6-4-14)10-7-9(11(16)17)12-8-13-10/h7-8H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSDBMYVHIXKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)

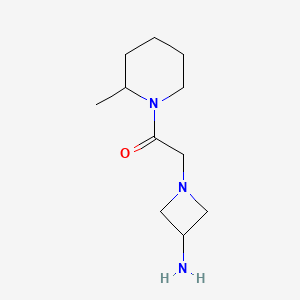
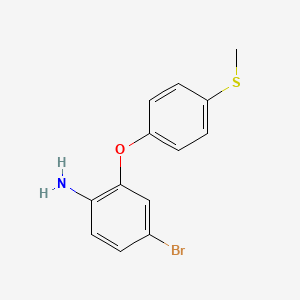
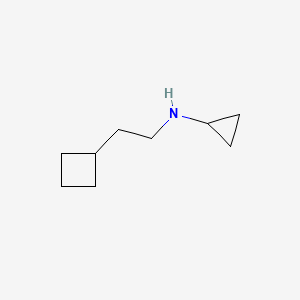

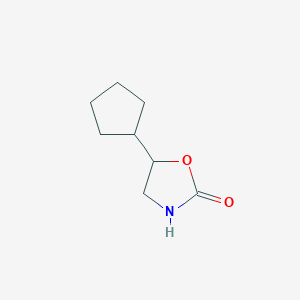

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)



![6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1487962.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)